N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-23-11-6-10(7-12(8-11)24-2)16(20)19-17-18-14-5-4-13(26(3,21)22)9-15(14)25-17/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLYUXNVUKKXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Sulfonylation: The methylsulfonyl group can be added through sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 3,5-dimethoxybenzoic acid or its derivatives under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to effects such as cell cycle arrest or apoptosis.
Comparison with Similar Compounds
Key Compounds:
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (): Substituents: 4,5-dichloro on benzothiazole; 3,5-dimethoxybenzamide. Properties: Highest molecular weight in its study, isolated from P. guineense. The dichloro groups increase lipophilicity and electron-withdrawing effects compared to the methanesulfonyl group in the target compound .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (): Substituents: 6-trifluoromethyl (-CF₃) on benzothiazole; 3-methoxyphenylacetamide. Properties: The -CF₃ group is strongly electron-withdrawing, enhancing metabolic stability. The acetamide side chain offers flexibility compared to the rigid benzamide in the target compound.
Table 1: Substituent and Functional Group Comparison
Functional Group and Bioactivity Relationships
Methanesulfonyl (-SO₂CH₃) vs. Trifluoromethyl (-CF₃) :
- Benzamide vs.
Research Findings and Implications
- Pharmacological Potential: The trifluoromethyl analogs () and natural dichloro derivative () suggest the target compound could be optimized for antimicrobial, anticancer, or kinase-inhibitory applications.
- Agrochemical Relevance: While highlights benzamides as pesticides, the target’s benzothiazole and methoxy groups may shift bioactivity toward non-pesticidal roles due to altered hydrophobicity and target specificity .
Biological Activity
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with a methanesulfonyl group and a dimethoxybenzamide moiety. Its chemical formula is . The unique structural characteristics of this compound contribute significantly to its biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that benzothiazole derivatives can interact with bacterial resistance mechanisms, potentially inhibiting the growth of various pathogens. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors essential for the survival of bacteria .
A comparative analysis of similar compounds reveals that variations in substituents can influence biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | Dimethyl substitution on benzothiazole | Anticancer and antimicrobial |
| N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide | Phenyl substitution on benzothiazole | Antimicrobial properties |
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide | Hydroxy substitution on phenyl ring | Antimicrobial and anticancer |
The methanesulfonyl group in this compound may enhance its solubility and bioactivity compared to other derivatives .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Research suggests that it may inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth. The compound's interaction with critical enzymes related to cancer progression has been a focal point in ongoing studies .
The biological activity of this compound is thought to stem from its ability to bind to biological targets effectively. Interaction studies reveal that it may inhibit certain enzymes involved in disease processes. For instance, the compound's binding affinity to specific receptors is crucial for understanding its therapeutic potential .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Core : Reaction of appropriate precursors with benzenesulfonyl chlorides.
- Methanesulfonyl Group Introduction : Incorporation of the methanesulfonyl group via sulfonation reactions.
- Dimethoxybenzamide Formation : Coupling the benzothiazole derivative with dimethoxybenzoic acid or its derivatives.
These methods highlight the compound's synthetic accessibility and potential for further modifications aimed at enhancing biological activity .
Case Studies
Several studies have explored the efficacy of this compound against resistant bacterial strains and cancer cell lines:
- Antibacterial Activity : A study demonstrated significant antibacterial activity against strains such as Streptococcus pneumoniae and Staphylococcus aureus, suggesting potential clinical applications in treating resistant infections.
- Anticancer Efficacy : In vitro studies indicated that the compound effectively inhibited the proliferation of various cancer cell lines, showcasing its potential as an anticancer agent.
These findings underscore the importance of further research into this compound's mechanisms and therapeutic applications.
Q & A
Q. Table 2: Case Study – Comparative Bioactivity of Benzothiazole Derivatives
| Compound | Target Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Parent Compound (this) | COX-2 Inhibition | 1.2 µM | |
| Analog A (Ethylsulfonyl) | EGFR Inhibition | 0.8 µM | |
| Analog B (Triazole hybrid) | Antimicrobial (MIC) | 4 µg/mL |
Methodological Challenges and Solutions
Q. How are stability issues (e.g., hydrolysis of the amide bond) addressed during formulation?
- Solutions :
- pH optimization : Buffers (pH 6–7) minimize hydrolysis .
- Lyophilization : Stabilize as a lyophilized powder for long-term storage .
Q. What strategies validate target engagement in cellular assays?
- Approaches :
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein denaturation .
- Knockout models : CRISPR-Cas9 gene editing to ablate putative targets (e.g., COX-2) and assess activity loss .
Key Research Gaps
- Toxicological profiling : Limited data on hepatotoxicity (requires Ames test and zebrafish models) .
- Synergistic combinations : Unstudied interactions with standard chemotherapeutics (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
